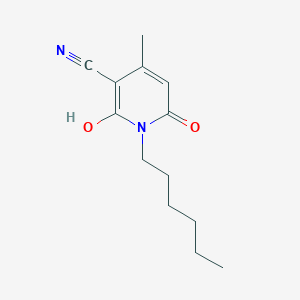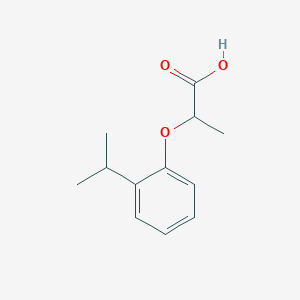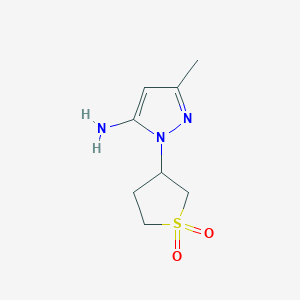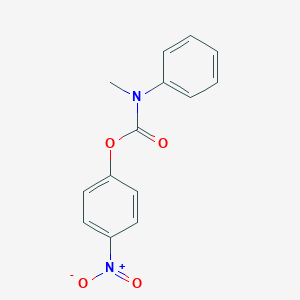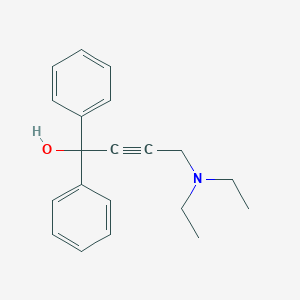
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol is a chemical compound that belongs to the family of tertiary amines. It is commonly referred to as DEAB and is used in various scientific research applications due to its unique properties.
Scientific Research Applications
DEAB is commonly used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes are involved in the metabolism of aldehydes and play a critical role in the detoxification of various endogenous and exogenous compounds. DEAB inhibits the activity of ALDH enzymes and has been used to study the role of these enzymes in various physiological and pathological processes. DEAB has been used in studies related to cancer, stem cell biology, and developmental biology.
Mechanism Of Action
DEAB inhibits the activity of ALDH enzymes by binding to the active site of the enzyme. The inhibition of ALDH enzymes leads to the accumulation of toxic aldehydes, which can lead to cell death. The mechanism of action of DEAB has been extensively studied, and it is considered a potent and selective inhibitor of ALDH enzymes.
Biochemical And Physiological Effects
DEAB has been shown to have various biochemical and physiological effects. Inhibition of ALDH enzymes by DEAB leads to the accumulation of toxic aldehydes, which can induce cell death. DEAB has also been shown to inhibit the differentiation of stem cells and promote their self-renewal. Additionally, DEAB has been shown to affect the metabolism of retinoic acid, a critical signaling molecule involved in various developmental processes.
Advantages And Limitations For Lab Experiments
DEAB is a potent and selective inhibitor of ALDH enzymes, making it an excellent tool for studying the role of these enzymes in various physiological and pathological processes. DEAB is also relatively easy to synthesize and yields high purity DEAB. However, DEAB has some limitations, including its toxicity and potential off-target effects. Researchers must be cautious while using DEAB and ensure that appropriate controls are in place.
Future Directions
DEAB has been extensively studied in various scientific research applications, and there is still much to learn about its mechanism of action and potential therapeutic applications. Future research should focus on understanding the role of DEAB in cancer, stem cell biology, and developmental biology. Additionally, researchers should explore the potential of DEAB as a therapeutic agent for various diseases and disorders.
Conclusion:
In conclusion, DEAB is a potent and selective inhibitor of ALDH enzymes that has been extensively studied in various scientific research applications. DEAB has unique properties that make it an excellent tool for studying the role of ALDH enzymes in various physiological and pathological processes. Future research should focus on understanding the mechanism of action of DEAB and exploring its potential therapeutic applications.
Synthesis Methods
DEAB can be synthesized by the reaction of 4-chlorobutyne with diphenylacetylene in the presence of diethylamine. The reaction yields DEAB as a white crystalline solid with a melting point of 114-116°C. The synthesis method is relatively simple and yields high purity DEAB.
properties
CAS RN |
968-59-2 |
|---|---|
Product Name |
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol |
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-(diethylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,17H2,1-2H3 |
InChI Key |
JHRYGTLAOSZTOJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
solubility |
44 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



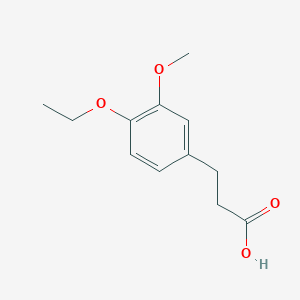
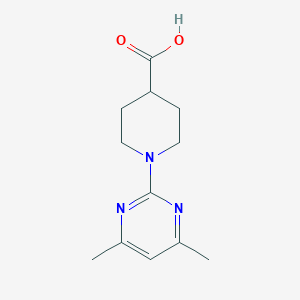
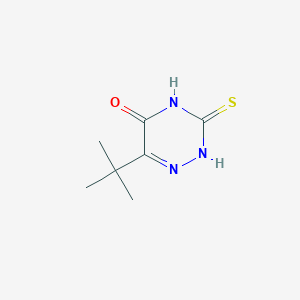
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
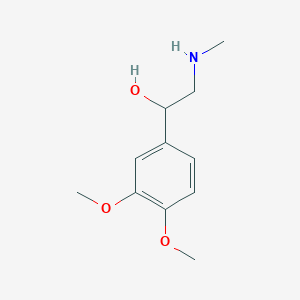
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
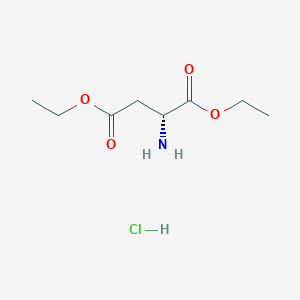
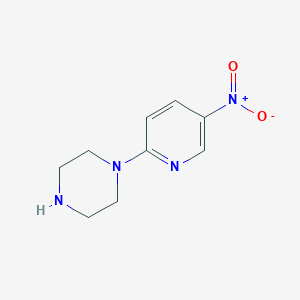
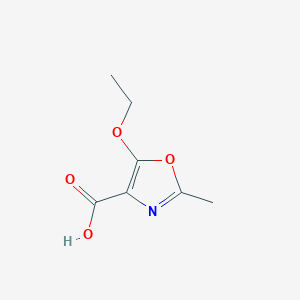
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
